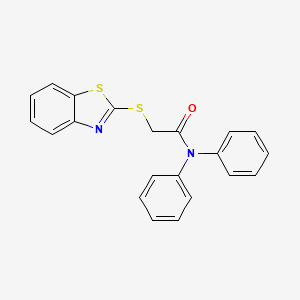
1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group and a 3-pyridylmethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the 2,4-Dimethoxybenzyl Group: This step involves the alkylation of the piperazine ring with 2,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 3-Pyridylmethyl Group: The final step is the alkylation of the intermediate with 3-pyridylmethyl chloride, again using a base to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized parameters for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The benzyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,4-Dimethoxybenzoic acid, 3-pyridylmethanol.
Reduction: 1-(2,4-Dimethoxybenzyl)-4-(3-piperidylmethyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other piperazine derivatives.
Mecanismo De Acción
The mechanism of action of 1-(2,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain receptors, influencing neurotransmission and potentially exhibiting therapeutic effects.
Comparación Con Compuestos Similares
1-Benzyl-4-(3-pyridylmethyl)piperazine: Lacks the methoxy groups, which may affect its pharmacological profile.
1-(2-Methoxybenzyl)-4-(3-pyridylmethyl)piperazine: Contains only one methoxy group, potentially altering its chemical reactivity and biological activity.
1-(2,4-Dimethoxybenzyl)-4-methylpiperazine: The absence of the pyridyl group may result in different interactions with biological targets.
Uniqueness: 1-(2,4-DIMETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of both the 2,4-dimethoxybenzyl and 3-pyridylmethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain receptors or enzymes, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H25N3O2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-[(2,4-dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C19H25N3O2/c1-23-18-6-5-17(19(12-18)24-2)15-22-10-8-21(9-11-22)14-16-4-3-7-20-13-16/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Clave InChI |
QGBNQQARTCATBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalen-1-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10881413.png)
![Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10881415.png)
![1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10881418.png)
![N-(4-acetylphenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10881421.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10881425.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10881426.png)
![N-(3-cyano-4-phenyl-4H-benzo[h]chromen-2-yl)-2-methoxybenzamide](/img/structure/B10881430.png)
![2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide](/img/structure/B10881437.png)
![ethyl 6-methyl-2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10881443.png)
![6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10881462.png)
![1-Cyclohexyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881474.png)
![(4Z)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B10881480.png)


